REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5](/[N:8]=[C:9](/N(C)C)\[CH3:10])=[CH:4][CH:3]=1.Cl[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=1[F:25])=[O:17].[Cl-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>CC(=O)OCC.O.CN(C)C=O>[Cl:24][C:21]1[CH:22]=[CH:23][C:18]([C:16]([C:15]2[N:6]3[N:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]3=[N:8][C:9]=2[CH3:10])=[O:17])=[C:19]([F:25])[CH:20]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
36.61 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)/N=C(\C)/N(C)C
|
Name
|
|
Quantity
|
38.15 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round bottom flask combine
|
Type
|
TEMPERATURE
|
Details
|
Let cool to RT
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by silica plug (hexane→4:1 hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2)Cl)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.8 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |